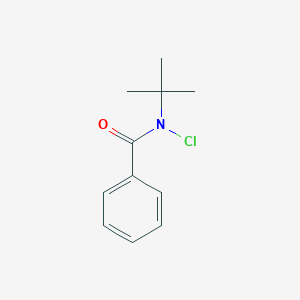
N-tert-Butyl-N-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-N-chlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group and a chlorine atom attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-chlorobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylamine with chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-N-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, N-oxides, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-tert-Butyl-N-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-N-chlorobenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is used. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-4-chlorobenzamide
- N-tert-Butyl-3-chlorobenzamide
- N-tert-Butyl-benzamide
Uniqueness
N-tert-Butyl-N-chlorobenzamide is unique due to the presence of both a tert-butyl group and a chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
116222-70-9 |
|---|---|
Fórmula molecular |
C11H14ClNO |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
N-tert-butyl-N-chlorobenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)13(12)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
MNYQVABSAVJKRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


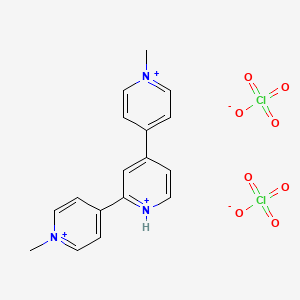
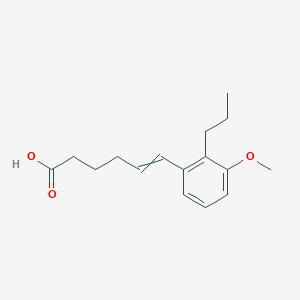
![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
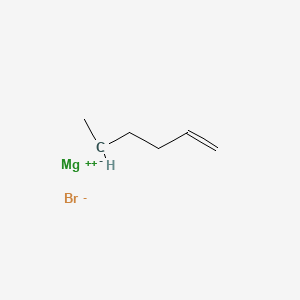
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)
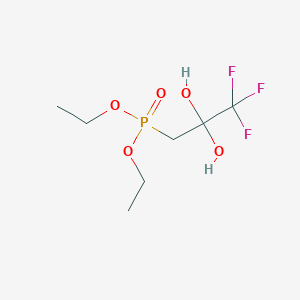
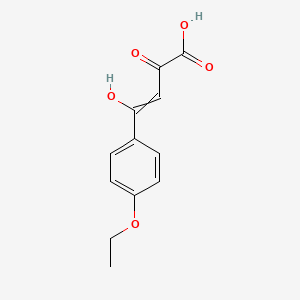

![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)

